molecular formula C46H64N2O13 B605202 Rifampicin AF 013 CAS No. 35225-13-9

Rifampicin AF 013

Cat. No. B605202
CAS RN: 35225-13-9
M. Wt: 853.013
InChI Key: DTEDDHSJILGOKQ-POAHWZAMSA-N
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Description

Rifampicin AF 013 is a derivative of rifamycin, specifically an O-n-octyloxime of 3-formylrifamycin SV . It acts as an inhibitor of nucleic acid polymerases . When intact cells are incubated with Rifampicin AF 013, a rapid and extensive disintegration of the plasma membrane takes place .


Molecular Structure Analysis

The chemical formula of Rifampicin AF 013 is C46H64N2O13, with an exact mass of 853.46 . Further structural analysis would require more specific data.

Scientific Research Applications

  • Inhibition of RNA Polymerase in Mutant Bacteria : Rifampicin AF 013 inhibits RNA polymerase in rifampicin-resistant (rif-r) mutants of Escherichia coli, demonstrating a different mechanism of action compared to rifampicin on wild-type enzymes. This is significant for addressing antibiotic resistance (Riva, Fietta, & Silvestri, 1972).

  • Effect on Nuclear RNA Synthesis in Living Cells : The compound completely inhibits the synthesis of nucleolar and chromosomal RNA in living cells, showing potential for studying RNA synthesis and processing (Egyházi, 1975).

  • Specific Inhibition of Nucleic Acid Polymerases : As a rifamycin derivative, it specifically inhibits various nucleic acid polymerizing enzymes, including RNA- and DNA-directed DNA polymerase, without affecting non-polymerizing enzymes. This specificity makes it valuable for studying these enzymes and potentially as an antiviral agent (Gerard, Gurgo, Grandgenett, & Green, 1973).

  • Interference with RNA Polymerase in Rifampicin-Resistant Mutants : It affects RNA polymerase from rifampicin-resistant mutants differently compared to rifampicin, providing insights into the mechanisms of antibiotic resistance (Fietta & Silvestri, 1975).

  • Inhibition of Vitamin D3-Receptor Binding : It inhibits the binding of 1,25-dihydroxyvitamin D3-receptor complexes to DNA, indicating a potential role in studying receptor-DNA interactions and signaling pathways (Mellon, 1984).

  • Inhibition of Viral RNA-Dependent DNA Polymerase : It's shown to inhibit viral RNA-dependent DNA polymerase activities, suggesting a potential application in antiviral research (Barlati, 1972).

Future Directions

There is a clear need for further studies and surveillance systems to better estimate the prevalence and incidence of rifampicin-resistant tuberculosis . As Rifampicin AF 013 is a derivative of rifampicin, it could potentially play a role in these future directions.

Relevant Papers Two papers were found that directly mention Rifampicin AF 013. One discusses the inhibition of nuclear RNA synthesis by Rifampicin AF 013 in living cells . The other paper discusses the cytolytic effect of Rifampicin AF 013 on intact cells .

properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-octoxyiminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64N2O13/c1-11-12-13-14-15-16-21-59-47-23-31-36-41(54)34-33(40(31)53)35-43(29(7)39(34)52)61-46(9,44(35)55)58-22-20-32(57-10)26(4)42(60-30(8)49)28(6)38(51)27(5)37(50)24(2)18-17-19-25(3)45(56)48-36/h17-20,22-24,26-28,32,37-38,42,50-54H,11-16,21H2,1-10H3,(H,48,56)/b18-17+,22-20+,25-19-,47-23+/t24-,26+,27+,28+,32-,37-,38+,42+,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEDDHSJILGOKQ-POAHWZAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N2)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H64N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

853.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rifampicin AF 013

CAS RN

35225-13-9
Record name AF 013
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035225139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Q & A

Q1: What is Rifampicin AF/013 and how does it affect RNA synthesis?

A: Rifampicin AF/013 is a derivative of the antibiotic Rifampicin and a potent inhibitor of bacterial DNA-dependent RNA polymerase. Unlike Rifampicin, Rifampicin AF/013 specifically blocks the initiation of RNA synthesis without significantly affecting the elongation of already initiated RNA chains [, , , , ]. This selective inhibition makes it a valuable tool for studying transcription initiation and differentiating it from RNA chain elongation.

Q2: How does Rifampicin AF/013 achieve its inhibitory effect on RNA polymerase?

A: Rifampicin AF/013 binds to the β-subunit of bacterial RNA polymerase near the active site. This binding interferes with the formation of the first phosphodiester bond between the initiating nucleotides, effectively preventing the initiation of RNA synthesis [].

Q3: How has Rifampicin AF/013 been used to study the specificity of transcription?

A: Researchers have employed Rifampicin AF/013 to investigate the factors that contribute to the specific transcription of ribosomal RNA (rRNA) by RNA polymerase I in isolated nucleoli. By selectively inhibiting random transcription initiation by potentially released RNA polymerase I molecules, Rifampicin AF/013 allowed researchers to demonstrate that the fidelity of pre-rRNA transcription is maintained both by the tight binding of RNA polymerase I to the template and by factors within intact nucleoli that prevent non-specific transcription [].

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